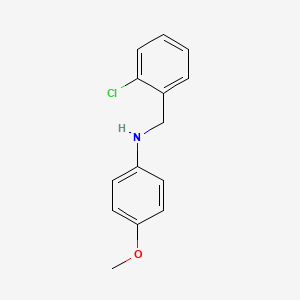

N-(4-methoxyphenyl)-2-chlorobenzylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-methoxyphenyl)-2-chlorobenzylamine is a useful research compound. Its molecular formula is C14H14ClNO and its molecular weight is 247.72 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

N-(4-methoxyphenyl)-2-chlorobenzylamine has been explored for its potential therapeutic effects. Its structure suggests possible interactions with neurotransmitter systems, particularly serotonin and dopamine receptors, making it a candidate for psychoactive drug development:

- Psychoactive Properties : The compound may exhibit mood-enhancing effects similar to other phenethylamines. Research indicates that modifications in the structure can significantly influence its pharmacological profile .

- Antitumor Activity : Preliminary studies have suggested that derivatives of this compound could possess antitumor properties, warranting further investigation into their mechanisms of action against various cancer cell lines .

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable for:

- Synthesis of Secondary Amines : this compound can be synthesized through catalytic coupling methods, allowing for the formation of secondary amines without the need for reactive reagents .

- Functionalization Reactions : The chlorine atom in the structure can undergo nucleophilic substitution, leading to a variety of substituted derivatives that can be utilized in further synthetic applications.

Data Table: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Psychoactive Properties | Potential mood enhancement; interaction with serotonin and dopamine receptors. |

| Antitumor Activity | Preliminary evidence suggests efficacy against cancer cell lines. |

| Synthesis Applications | Intermediate for synthesizing secondary amines and substituted derivatives. |

Clinical Observations

- Psychoactive Effects : A study highlighted the psychoactive properties of structurally similar compounds, noting severe physiological responses like tachycardia and agitation upon exposure. This underlines the necessity for detailed safety evaluations of this compound .

- Antitumor Research : Investigations into analogs of this compound revealed that specific modifications could enhance cytotoxicity against cancer cells, indicating a promising avenue for developing new anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Substituent Effects : The presence of electron-donating groups like methoxy enhances receptor affinity.

- Chlorine Substitution : The 4-chloro group is significant in modulating activity against specific targets, potentially increasing lipophilicity and membrane permeability.

化学反応の分析

Formylation Reactions

N-(4-methoxyphenyl)-2-chlorobenzylamine can undergo N-formylation using CO₂ under catalytic conditions. A heterogeneous metal-organic framework (MOF) catalyst, DUT-5-CoH , enables efficient formylation:

-

Reaction Conditions :

-

Outcomes :

| Parameter | Details |

|---|---|

| Catalyst | DUT-5-CoH (0.5 mol% Co) |

| Solvent | THF |

| Pressure | 10 bar CO₂ |

| Temperature | 25°C |

| Reaction Time | 20 hours |

| Product Yield | 90% (selectivity) |

| Catalyst Recycling | Stable for 15 cycles |

Coupling Reactions

The compound participates in catalytic coupling reactions to form secondary amines. For example, in the presence of a palladium-based catalyst system (1 /L1 ), it undergoes dehydrogenative coupling:

-

Reaction Conditions :

-

Key Observations :

Table 2: Coupling Reaction Kinetics

| Parameter | Details |

|---|---|

| Catalyst System | 1 /L1 |

| Solvent | Toluene-d₈ |

| Temperature | 130°C |

| Minor Product | ArCH=NCH₂Ar (4-methoxyphenyl) |

| Reaction Profile | Steady amine formation |

| Hammett Plot (ρ) | −0.79 (cationic intermediate) |

Acylation and Alkylation

The secondary amine group enables acylation and alkylation under standard conditions:

-

Acylation : Reacts with acyl halides (e.g., acetyl chloride) in the presence of bases (e.g., NaH) to form amides.

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives.

These reactions are driven by the nucleophilic nitrogen, modulated by the electron-donating methoxy group and electron-withdrawing chlorine atom.

Oxidation Reactions

The compound undergoes oxidation to generate imines or nitriles:

-

Reagents : KMnO₄ or CrO₃

-

Conditions : Acidic or basic media, elevated temperatures

-

Products : Oxidized derivatives (e.g., imine intermediates or nitriles).

Substitution Reactions

The chlorine atom on the benzyl group can undergo nucleophilic substitution:

-

Reagents : Nucleophiles (e.g., OH⁻, NH₂⁻)

-

Conditions : Alkaline media, reflux

-

Products : Substituted benzyl derivatives (e.g., hydroxybenzyl or aminobenzyl analogs).

Research Insights

-

Catalyst Stability : The DUT-5-CoH catalyst demonstrated exceptional recyclability in formylation, retaining activity after 15 cycles .

-

Kinetic Mechanism : Coupling reactions involve cationic intermediates, as evidenced by Hammett plot analysis (ρ = −0.79) .

-

Structural Effects : The methoxy group enhances nucleophilicity, while chlorine introduces electrophilic properties, influencing reactivity in substitution and oxidation.

特性

CAS番号 |

61298-18-8 |

|---|---|

分子式 |

C14H14ClNO |

分子量 |

247.72 g/mol |

IUPAC名 |

N-[(2-chlorophenyl)methyl]-4-methoxyaniline |

InChI |

InChI=1S/C14H14ClNO/c1-17-13-8-6-12(7-9-13)16-10-11-4-2-3-5-14(11)15/h2-9,16H,10H2,1H3 |

InChIキー |

QJVRBSWBNACXCV-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=C(C=C1)NCC2=CC=CC=C2Cl |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。